

Biological activity of 4-Chloro-2-methoxy-6-methylaniline derivatives

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-6-methylaniline

CAS No.: 644961-69-3

Cat. No.: B3192677

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Comparative Biological Activity Guide: **4-Chloro-2-methoxy-6-methylaniline** Derivatives in Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of an aniline building block is rarely a trivial matter of synthetic convenience. The substitution pattern on the phenyl ring dictates the dihedral angle of the resulting pharmacophore, its lipophilic efficiency (LipE), and its metabolic liability. This technical guide evaluates the biological performance of derivatives synthesized from **4-chloro-2-methoxy-6-methylaniline** (CAS 644961-69-3), comparing them against traditional alkyl-substituted alternatives.

By analyzing structure-activity relationship (SAR) data across distinct therapeutic areas—most notably Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and JAK kinase inhibitors—this guide provides drug development professionals with a mechanistic understanding of why this specific asymmetric scaffold outperforms conventional symmetric anilines.

Mechanistic Rationale: The Superiority of the 4-Cl-2-OMe-6-Me Scaffold

When designing kinase inhibitors or GPCR antagonists, the aniline moiety often occupies a critical lipophilic pocket. Historically, medicinal chemists have relied on symmetric substitutions (e.g., 2,4,6-trimethylaniline) to restrict bond rotation and lock the molecule into an active conformation.

However, the **4-chloro-2-methoxy-6-methylaniline** scaffold offers a superior, multi-vector approach^[1]:

- **Steric Locking (2-Methoxy & 6-Methyl):** The combination of a methoxy and a methyl group at the ortho positions provides sufficient steric bulk to force the aniline ring out of the plane of the core scaffold (e.g., a benzimidazole or pyrimidine core), effectively locking the active conformation.
- **Lipophilicity Control (The Methoxy Advantage):** While an isopropyl group provides similar steric bulk to a methoxy group, it is purely aliphatic. Replacing an isopropyl group with a methoxy group introduces a hydrogen bond acceptor and significantly lowers the partition coefficient (logD). This reduction in lipophilicity is the primary driver for reducing off-target cytotoxicity.
- **Halogen Bonding (4-Chloro):** The para-chloro substitution provides a highly specific vector for halogen bonding within deep hydrophobic sub-pockets, extending the residence time of the drug-target complex.

Performance Comparison: CRF1 Receptor Antagonists

Corticotropin-releasing factor 1 (CRF1) receptor antagonists are heavily investigated for the treatment of stress-related psychiatric disorders. In a comprehensive SAR study of benzimidazole-based CRF1 antagonists, researchers compared various aniline substitutions at the N2 position to optimize binding affinity and minimize toxicity^[1].

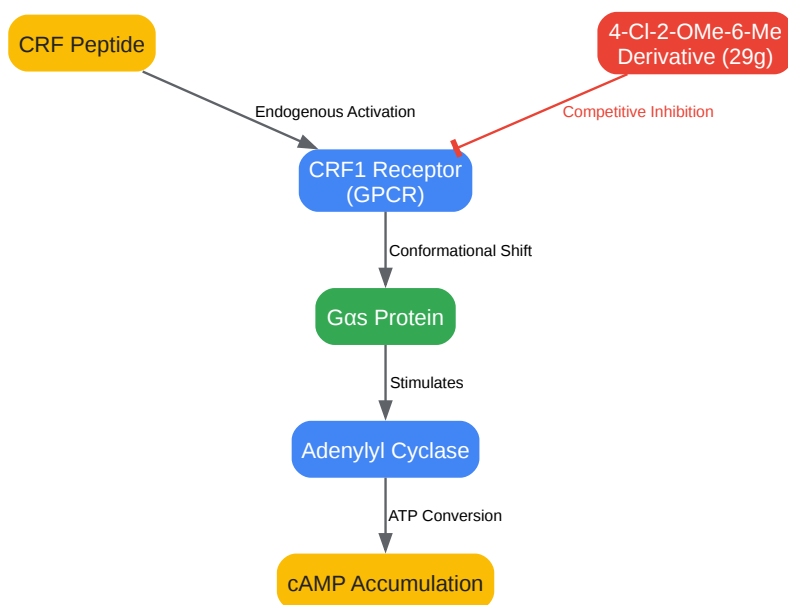
Quantitative SAR Comparison

The following table summarizes the biological performance of different aniline substitutions on the benzimidazole core.

Compound Analog	Aniline Substitution Pattern	CRF1 Binding IC ₅₀ (nM)	LogD (pH 7.4)	Cytotoxicity at 30 μ M	Overall Viability
Lead 22a	2,4,6-trimethylphenyl	Baseline	N/A	Low	Moderate
Analog 29e	4-chloro-2-isopropyl-6-methylphenyl	Equivalent to Lead	5.96	High	Poor (Failed due to toxicity)
Analog 29c	4-chloro-2-methoxy-6-methylphenyl	Equivalent to Lead	5.39	Low	Excellent
Optimized 29g	4-Cl-2-OMe-6-Me (Dipropyl core)	9.5	< 5.5	None	Lead Candidate

Data synthesized from the structure-activity relationship studies of benzimidazole derivatives[1].

Causality Analysis: Why did Analog 29e fail while Analog 29c succeeded? The biological activity (binding affinity) of both compounds was nearly identical, proving that the steric volume of the isopropyl and methoxy groups are interchangeable for receptor fit. However, the purely aliphatic nature of the isopropyl group in 29e drove the logD up to 5.96. This excessive lipophilicity caused non-specific membrane disruption (cytotoxicity). The methoxy group in 29c (logD 5.39) provided the exact same steric lock but with enough polarity to maintain cell viability, ultimately leading to the highly potent, non-toxic lead compound 29g (IC₅₀ = 9.5 nM) [1].



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Mechanism of 4-Cl-2-OMe-6-Me derivatives blocking CRF1-mediated cAMP accumulation.

Broad-Spectrum Versatility: JAK Kinase & Antibacterial Activity

Beyond neuropsychiatry, the **4-chloro-2-methoxy-6-methylaniline** scaffold has proven highly effective in other therapeutic domains, demonstrating its versatility as a privileged pharmacophore.

- Immunology (JAK Inhibitors): In the development of 2-substituted pyrazole-amino-5-pyrimidine carboxamides, replacing standard aliphatic amines (like cyclopropylamine) with **4-chloro-2-methoxy-6-methylaniline** yielded compounds with exceptional biological activity and high selectivity for the JAK/TYK2 kinase family, which are critical targets for autoimmune diseases[2].

- Infectious Disease: Derivatives of this scaffold have also been patented for their potent bactericidal activity against Gram-negative pathogens, specifically targeting *Neisseria gonorrhoeae*, highlighting the scaffold's ability to penetrate complex bacterial outer membranes[3].

Experimental Methodology: Self-Validating Protocols

To accurately evaluate the biological activity of these derivatives, researchers must utilize self-validating assay systems. Below is the gold-standard protocol for evaluating the binding affinity of **4-chloro-2-methoxy-6-methylaniline** derivatives against the CRF1 receptor.

Protocol: Self-Validating Radioligand Binding Assay (CRF1)

Objective: Determine the binding IC_{50} of synthesized derivatives using a competitive radioligand displacement format.

Reagents & Materials:

- HEK293 cell membranes stably expressing human CRF1.
- Radioligand: [^{125}I]-Tyr⁰-sauvagine (Specific activity: ~2200 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA.
- Positive Control/NSB: Astressin (1 μ M).

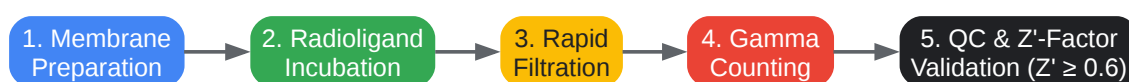
Step-by-Step Workflow:

- Membrane Preparation: Dilute HEK293-CRF1 membranes in Assay Buffer to a final concentration of 10 μ g protein/well in a 96-well plate.
- Compound Addition: Add the 4-Cl-2-OMe-6-Me derivative (test compound) in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM, 1% final DMSO).
- Radioligand Addition: Add [^{125}I]-Tyr⁰-sauvagine to a final concentration of 0.1 nM.

- Incubation: Seal the plate and incubate at room temperature for 120 minutes to reach equilibrium. Causality note: 120 minutes is required because bulky ortho-substituted anilines often exhibit slower on/off rates due to steric hindrance at the receptor pocket.
- Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold wash buffer.
- Detection: Quantify bound radioactivity using a gamma counter.

System Validation & Quality Control (Critical Step): A protocol is only as good as its internal validation. For this assay to be considered trustworthy:

- Total Binding (TB): Wells containing only membranes and radioligand (no inhibitor).
- Non-Specific Binding (NSB): Wells containing membranes, radioligand, and 1 μM Astressin.
- Z'-Factor Calculation: Calculate $Z' = 1 - \frac{|\mu\text{TB} - \mu\text{NSB}|}{3(\sigma\text{TB} + \sigma\text{NSB})}$. The assay must yield a Z'-factor ≥ 0.6 before IC_{50} data for the derivatives can be accepted.



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Self-validating workflow for the CRF1 radioligand displacement assay.

References

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